1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
CAS No.: 956198-10-0
Cat. No.: VC4172149
Molecular Formula: C17H13ClN2O
Molecular Weight: 296.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956198-10-0 |
|---|---|
| Molecular Formula | C17H13ClN2O |
| Molecular Weight | 296.75 |
| IUPAC Name | 1-(2-chlorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C17H13ClN2O/c1-12-6-8-13(9-7-12)17-14(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-11H,1H3 |
| Standard InChI Key | MROCUPUUSXGKGQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Features
The compound’s structure comprises a pyrazole ring substituted at the 1-position with a 2-chlorophenyl group and at the 3-position with a 4-methylphenyl group, while the 4-position bears a formyl (-CHO) functional group. Key identifiers include:
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IUPAC Name: 3-(4-Methylphenyl)-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
The aldehyde group at position 4 enables participation in condensation reactions, such as Knöevenagel or Schiff base formation, making it a valuable intermediate in organic synthesis .
Synthesis Methodologies
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for introducing formyl groups into aromatic systems. For pyrazole-4-carbaldehydes, this involves treating a preformed pyrazole intermediate with the Vilsmeier reagent (POCl₃/DMF). Anhydrous conditions are critical to avoid hydrolysis of the iminium intermediate .
Example Protocol :
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Intermediate Preparation: React phenylhydrazine with substituted acetophenones to form hydrazones.
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Cyclization: Treat hydrazones with POCl₃/DMF at 80–90°C for 4 hours.
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Workup: Hydrolyze the intermediate with aqueous NaOH and isolate via column chromatography.
Yield: 70–85% (depending on substituents) .
Oxidation of Pyrazole Alcohols
Primary alcohols on pyrazole rings can be oxidized to aldehydes using agents like pyridinium chlorochromate (PCC) :
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Substrate: (1-Substituted-phenyl-1H-pyrazol-3-yl)methanol.
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Reagent: PCC in dichloromethane (0°C to RT, 8 hours).
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Purification: Silica gel chromatography (hexane/EtOAc).
Yield: 55–80% .
Table 1: Comparison of Synthetic Routes
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 80–90°C, 4 h | 70–85 | |
| Alcohol Oxidation | PCC, CH₂Cl₂ | RT, 8 h | 55–80 |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Mass Spectrometry
Applications and Biological Relevance
Coordination Chemistry
The aldehyde and pyrazole nitrogen atoms enable metal coordination. Copper(II) templates have been used to crystallize related compounds, forming 2D networks via hydrogen bonding .
Organic Synthesis
The aldehyde group participates in condensations:
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